6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide
Description
6-Bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide is a synthetic small molecule characterized by a central isoindole-1,3-dione (phthalimide) scaffold fused with a 2,6-dioxopiperidine moiety. The compound features a bromohexanamide side chain, which contributes to its physicochemical and biological properties. Its molecular formula is C₁₉H₂₀BrN₃O₅, with a molecular weight of 450.30 g/mol (CAS: 2227423-38-1) . The structure is validated by spectral data (1H NMR, 13C NMR, MS) and computational analysis (SMILES: BrCCCCCC(NC1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O)=O) .
This compound is structurally related to proteolysis-targeting chimeras (PROTACs), which exploit the ubiquitin-proteasome system for targeted protein degradation . The 2,6-dioxopiperidine moiety is critical for binding cereblon (CRBN), an E3 ubiquitin ligase component, while the bromohexanamide chain may modulate solubility, pharmacokinetics, or target engagement .
Properties
CAS No. |
2227423-38-1 |
|---|---|
Molecular Formula |
C19H20BrN3O5 |
Molecular Weight |
450.3 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is the E3 ubiquitin ligase . E3 ligase is a key component of the ubiquitin-proteasome system, which is responsible for protein degradation in cells. It recognizes and binds to specific proteins, marking them for degradation by the proteasome.
Mode of Action
The compound acts as an activator of E3 ligase . It binds to the E3 ligase, enhancing its ability to ubiquitinate target proteins. This ubiquitination signals the proteasome to degrade the marked proteins.
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By activating E3 ligase, it increases the ubiquitination and subsequent degradation of target proteins. This can influence various cellular processes, depending on the specific proteins being degraded.
Pharmacokinetics
Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, solubility, and stability.
Result of Action
The action of this compound leads to the degradation of specific target proteins . This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in cell growth or survival, their degradation could potentially inhibit cell proliferation or induce cell death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells
Biological Activity
6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide is a compound of interest due to its potential biological activities, particularly as a modulator of cereblon (CRBN) and its implications in cancer treatment. This article reviews its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C19H20BrN3O5
- Molecular Weight : 450.30 g/mol
- CAS Number : 2227423-38-1
The compound acts as a cereblon modulator, which is part of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial in multiple myeloma (MM) pathogenesis. The degradation of these proteins induces apoptosis in malignant cells.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study comparing its effects to lenalidomide (a well-known CRBN modulator), it was found that this compound has an IC50 value of 2.25 ± 0.09 µM against NCI-H929 cells and 5.86 ± 0.12 µM against U2932 cells .
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation. Flow cytometry analysis revealed that treatment with the compound significantly increased both early and late apoptotic events in NCI-H929 cells, comparable to the effects observed with lenalidomide .
Study on Antitumor Activity
In a controlled study, the compound was tested on human peripheral blood mononuclear cells (PBMCs) to evaluate its toxicity and TNF-alpha inhibition capabilities. The results demonstrated that at a concentration of 20 µM, the compound exhibited minimal toxicity (94% cell viability) compared to lenalidomide (86% viability) .
Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore their structure-activity relationships. The substitution pattern on the piperidine ring significantly influenced both antiproliferative activity and TNF-alpha inhibition. For instance, modifications at specific positions resulted in decreased activity, highlighting the importance of precise molecular architecture for optimal biological effects .
Data Tables
| Compound | IC50 (µM) | Cell Line | Apoptosis Induction |
|---|---|---|---|
| 6-bromo-N-[...] | 2.25 ± 0.09 | NCI-H929 | Yes |
| Lenalidomide | 1.12 ± 0.06 | NCI-H929 | Yes |
| 6-bromo-N-[...] | 5.86 ± 0.12 | U2932 | Yes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally analogous derivatives:
Key Findings:
Structural Modifications and CRBN Binding: The 2,6-dioxopiperidine moiety is conserved across analogs (e.g., compounds 14, 18) and is essential for CRBN recruitment .
Functional Group Impact: Sulfur-containing groups (e.g., dithiophthalimidomethyl in compound 14) introduce redox-sensitive properties but reduce aqueous solubility . The imino group in compound 18 may strengthen hydrogen-bond interactions with CRBN, though its lower molecular weight suggests reduced stability in vivo .
PROTAC Applications :
- The target compound shares structural motifs with BTK PROTAC 9, which uses a PEG linker and isoindole-dioxopiperidine core for ternary complex formation with CRBN and BTK .
Synthetic Feasibility :
- Derivatives like compound 14 and 18 are synthesized via nucleophilic substitution or imine formation, while the target compound requires bromohexanamide coupling under anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
